molecular formula C21H18N6O B5236193 2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide

2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide

Cat. No. B5236193
M. Wt: 370.4 g/mol
InChI Key: PHVSHXKHIQVMGH-UHFFFAOYSA-N
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Description

“2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . The exact synthesis process for this specific compound isn’t available in the retrieved papers, but it’s likely to involve similar methods used for other pyrazole derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex due to its structure. Pyrazole derivatives are known to participate in a variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

Antitumor Activity

The imidazole and pyrazole moieties present in the compound are known for their antitumor properties. These heterocyclic compounds have been used in the synthesis of various drugs that show activity against different cancer cell lines . The presence of these functional groups in the compound suggests potential utility in developing new antitumor agents, possibly through mechanisms such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Antimicrobial Activity

Compounds containing imidazole rings, like our compound of interest, have been reported to exhibit a broad range of biological activities, including antibacterial and antifungal effects . This could be attributed to their ability to interact with microbial cell membranes or interfere with essential biological pathways within microbial cells.

Antileishmanial and Antimalarial Activity

Pyrazole derivatives have shown potent antileishmanial and antimalarial activities. The compound’s structural similarity to these derivatives suggests it could be effective against diseases like leishmaniasis and malaria, which are caused by protozoan parasites . Research could explore its efficacy as a pharmacophore for developing new treatments for these diseases.

Enzyme Inhibition

The compound’s structure indicates potential for enzyme inhibition, which is a common strategy in drug development for various diseases. For instance, compounds with similar structures have been studied for their ability to inhibit enzymes like acetylcholinesterase, which is significant in conditions like Alzheimer’s disease .

Antioxidant Properties

Pyrazoline derivatives, which are structurally related to our compound, have demonstrated antioxidant activities. This suggests that the compound could be researched for its ability to neutralize reactive oxygen species (ROS), thereby potentially offering protection against oxidative stress-related diseases .

Molecular Docking Studies

The compound’s structure makes it suitable for molecular docking studies to explore its binding affinity and interactions with various biological targets. Such studies can provide insights into the compound’s potential therapeutic applications and guide the design of more potent derivatives .

Future Directions

The future research directions for this compound could involve further exploration of its pharmacological effects, as well as optimization of its synthesis process. Given the diverse biological activities of pyrazole derivatives, this compound could potentially be developed into a new drug .

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and metabolic diseases .

Pharmacokinetics

The metabolism and excretion of this compound would depend on its chemical structure and the enzymes present in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other compounds, it may have potential therapeutic effects such as anti-inflammatory, antitumor, or metabolic regulatory effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and therefore its ability to bind to its target(s). Additionally, the presence of other molecules could either facilitate or hinder the compound’s interaction with its target(s) .

properties

IUPAC Name

2-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c1-15-5-2-3-6-18(15)21(28)24-17-9-7-16(8-10-17)23-19-11-12-20(26-25-19)27-14-4-13-22-27/h2-14H,1H3,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVSHXKHIQVMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

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